N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Description
Role of Oxazole (B20620) Heterocycles as Pharmacophores in Medicinal Chemistry Research
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com This ring system is a versatile and valuable pharmacophore in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govthepharmajournal.com The chemistry of oxazoles first gained prominence during World War I with investigations into the structure of penicillin and has since become a focal point of extensive research. tandfonline.com
Oxazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antidepressant activities. thepharmajournal.com The structural rigidity and electronic properties of the oxazole ring allow it to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, making it a key component in the design of targeted therapeutic agents. ijpsonline.com
Several clinically significant drugs incorporate the oxazole scaffold, underscoring its importance in pharmaceutical development. nih.gov
Table 1: Examples of Marketed Drugs Containing the Oxazole Moiety
| Drug Name | Therapeutic Application |
|---|---|
| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) for arthritis |
| Mubritinib | Tyrosine kinase inhibitor investigated for anticancer activity |
| Aleglitazar | Antidiabetic agent (PPARα/γ agonist) |
| Sulfamoxole | Antibacterial agent |
This table showcases a selection of drugs where the oxazole ring is a key structural feature. nih.gov
Broader Context of Acetamide (B32628) Derivatives in Bioactive Compound Development
The acetamide group, particularly when attached to a phenyl ring (phenylacetamide), is another fundamental structural unit frequently employed in the design of bioactive compounds. nih.gov This motif is recognized for its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Phenylacetamide derivatives have demonstrated a remarkable diversity of pharmacological activities. Research has highlighted their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. nih.govnih.gov The versatility of the phenylacetamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the steric and electronic properties of the molecule to optimize potency and selectivity for a specific biological target. This adaptability has made it a popular starting point in the development of new therapeutic candidates. nih.gov For instance, various studies have explored acetamide derivatives as potent inhibitors of enzymes crucial for HIV replication and as novel agents to combat glioblastoma. nih.govmdpi.com
Table 2: Investigational Activities of Phenylacetamide Derivatives
| Derivative Class | Investigated Biological Activity |
|---|---|
| Thiazole-containing N-phenylacetamides | Antibacterial, Nematicidal |
| Triazino acetamides | Antidepressant |
| Phenoxy acetamides | Anti-inflammatory, Anti-nociceptive |
| Oxadiazole-incorporated acetamides | Anticancer, Antimicrobial |
This table summarizes findings from various research programs on the diverse biological potential of compounds containing the phenylacetamide structure. nih.govnih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11-6-12-7-15-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBEDSXYBTKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspective and Current Research Landscape Pertaining to the Compound and Its Structural Class
Approaches to the 1,3-Oxazole Core Synthesis
The synthesis of the 1,3-oxazole ring is a cornerstone in the preparation of this compound. Various classical and modern synthetic methods are employed to construct this critical heterocyclic moiety.
Multi-Step Construction of the Heterocyclic Ring
The formation of the 1,3-oxazole core can be achieved through several well-established synthetic routes, each with its own set of advantages. These methods typically involve the cyclization of acyclic precursors.
One of the most prominent methods is the Van Leusen oxazole synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole. nih.govijpsonline.com The process involves a [3+2] cycloaddition where TosMIC acts as a three-atom synthon. nih.gov The reaction proceeds through an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov
Another classical approach is the Robinson-Gabriel synthesis , which involves the dehydration of 2-acylaminoketones. thepharmajournal.com This method is a straightforward cyclization that forms the oxazole ring by removing a molecule of water, typically under acidic conditions.
The Bredereck reaction offers an alternative pathway, constructing the oxazole ring from α-haloketones and formamide. ijpsonline.comthepharmajournal.com This method is particularly effective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com Other notable methods include the Fisher oxazole synthesis from cyanohydrins and aldehydes and the cycloisomerization of propargyl amides. thepharmajournal.com
| Method | Key Reactants | General Description | Primary Substitution Pattern |
|---|---|---|---|
| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base-mediated reaction that proceeds via an oxazoline intermediate. nih.gov | 5-substituted |
| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Cyclodehydration reaction, typically acid-catalyzed. thepharmajournal.com | 2,4,5-trisubstituted |
| Bredereck Reaction | α-Haloketone, Formamide | Condensation reaction to form the oxazole ring. ijpsonline.comthepharmajournal.com | 2,4-disubstituted |
| Fisher Synthesis | Cyanohydrin, Aldehyde | Condensation reaction in the presence of anhydrous HCl. thepharmajournal.com | 2,5-disubstituted |
Formation of the Oxazole-Phenyl Linkage
Establishing the bond between the C5 position of the oxazole ring and the phenyl group is a critical step. This can be accomplished either by starting with a phenyl-containing precursor or by forming the bond after the oxazole ring has been constructed.
In the context of the Van Leusen synthesis, using a substituted benzaldehyde (B42025) (such as 4-nitrobenzaldehyde (B150856) or a protected 4-aminobenzaldehyde) directly incorporates the phenyl group at the 5-position of the oxazole. nih.gov The nitro or protected amino group can then be chemically modified in subsequent steps to install the acetamide (B32628) moiety.
Alternatively, modern cross-coupling reactions provide a powerful tool for forging the oxazole-phenyl bond. Palladium-catalyzed direct arylation methods have been developed for the regioselective C-5 arylation of pre-formed oxazoles with a range of aryl halides. organic-chemistry.org These reactions often employ specific phosphine (B1218219) ligands to control the regioselectivity, with polar solvents favoring C-5 arylation. organic-chemistry.org This approach allows for a convergent synthesis where the oxazole core and the phenylacetamide precursor are prepared separately and then joined.
Regioselective Functionalization of the Oxazole Ring
For more complex analogs or alternative synthetic strategies, the ability to selectively functionalize the oxazole ring is essential. After the core heterocycle is formed, substituents can be introduced at specific positions.
A highly effective method involves the directed metalation of the oxazole scaffold. By using potent bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) or TMPZnCl·LiCl, the oxazole ring can be deprotonated at specific sites. nih.govacs.orgfigshare.com These resulting magnesiated or zincated oxazole species are stable and can react with a wide variety of electrophiles, including aryl halides, to introduce substituents at the C2, C4, or C5 positions with high regioselectivity. nih.govacs.orgfigshare.com Another sophisticated technique is the "halogen dance" isomerization, where a lithiated oxazole can rearrange to a more stable lithiated isomer, allowing for subsequent reaction with an electrophile at a different position. nih.gov
Installation of the Phenylacetamide Moiety
The final stage of the synthesis involves the formation of the N-phenylacetamide portion of the molecule. This is typically achieved by forming an amide bond.
Amide Bond Formation Reactions
Amide bond formation is one of the most fundamental transformations in organic chemistry. The most common method involves the reaction of an amine with an activated carboxylic acid derivative. researchgate.net For the synthesis of this compound, the key precursor is 4-(1,3-oxazol-5-yl)aniline (B89473). This aniline (B41778) derivative can be reacted with acetyl chloride or acetic anhydride (B1165640) to form the desired acetamide. nih.gov
Modern amide bond formation techniques offer milder and more efficient alternatives. These often involve the use of coupling reagents that activate the carboxylic acid (acetic acid in this case) in situ, allowing for a direct reaction with the amine under neutral or basic conditions. researchgate.netnih.gov Boric acid has also been reported as a simple and effective catalyst for the direct amidation of carboxylic acids and amines. researchgate.net
| Method | Reagents | Key Features |
|---|---|---|
| Acylation with Acyl Halides/Anhydrides | Amine, Acetyl Chloride or Acetic Anhydride, Base (e.g., pyridine (B92270), triethylamine) | Highly reactive, often requires a base to neutralize the acid byproduct. nih.gov |
| Carbodiimide Coupling | Amine, Acetic Acid, Coupling agent (e.g., DCC, EDC) | Forms a stable amide bond under mild conditions. researchgate.net |
| Catalytic Amidation | Amine, Acetic Acid, Catalyst (e.g., Boric Acid) | Environmentally friendly approach that avoids stoichiometric activating agents. researchgate.net |
Attachment of the Acetamide to the Phenyl Group
The final strategic step is the N-acetylation of the 4-(1,3-oxazol-5-yl)aniline precursor. This reaction is typically a high-yielding and straightforward process. The aniline derivative is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride or acetyl chloride is added, often in the presence of a mild base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct (HCl or acetic acid). The reaction proceeds via nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond and yielding the final product, this compound.
Advanced Synthetic Methodologies for Oxazole Derivatives
The synthesis of the oxazole core, a key feature of this compound, has evolved significantly, with numerous advanced methodologies now available. These methods offer improvements in efficiency, yield, and substrate scope.
Catalytic Approaches for 1,3-Oxazole Ring Formation
Catalysis plays a crucial role in the modern synthesis of 1,3-oxazoles, providing milder and more efficient routes compared to classical methods. Key catalytic strategies include the cyclodehydration of β-hydroxy amides, oxidative aromatization of oxazoline intermediates, and cycloisomerization of functionalized precursors.
Cyclodehydration of β-hydroxy Amides: This is a direct and widely used method for forming the oxazoline ring, which can then be oxidized to the oxazole. organic-chemistry.org Various reagents have been developed to facilitate this transformation. For instance, diethylaminosulfur trifluoride (DAST) and its less hazardous counterpart, Deoxo-Fluor®, are effective for the cyclodehydration of β-hydroxy amides to yield oxazolines. organic-chemistry.orgrsc.orginformahealthcare.com These reactions often proceed with an inversion of stereochemistry at the hydroxyl-bearing carbon. rsc.org Triflic acid (TfOH) has also been reported as a potent promoter for this dehydrative cyclization, generating water as the only byproduct. nih.gov
Oxidative Aromatization of Oxazolines: The conversion of an oxazoline to an oxazole is a critical aromatization step. A variety of oxidizing agents can achieve this transformation. Manganese dioxide (MnO₂) has been successfully employed, particularly in flow chemistry setups, for the smooth oxidation of 2-aryl-substituted oxazolines to oxazoles with yields ranging from 50–79%. rsc.org Other common methods include the use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with bromotrichloromethane, as well as systems involving copper salts (CuBr₂/DBU or CuBr/peroxide) or nickel peroxide. rsc.orgresearchgate.net
Cycloisomerization: This approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For example, propargyl amides can undergo cycloisomerization to form oxazoles. This reaction can be mediated by silica (B1680970) gel or catalyzed by transition metals like Zn(OTf)₂. nih.govacs.org Gold(I) catalysts have also been shown to transform propargylic amides into alkylideneoxazolines, which can then be converted to functionalized 2,5-disubstituted oxazoles through autoxidation and reduction. organic-chemistry.org
| Method | Precursor | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|---|
| Cyclodehydration | β-hydroxy Amide | DAST, Deoxo-Fluor®, TfOH | Oxazoline | Generates water as a byproduct; can proceed with inversion of stereochemistry. rsc.orgnih.gov |
| Oxidative Aromatization | Oxazoline | MnO₂, CuBr₂/DBU, NiO₂ | Oxazole | Commonly used for aromatization; compatible with flow chemistry. rsc.orgresearchgate.net |
| Cycloisomerization | Propargyl Amide | SiO₂, Zn(OTf)₂, Gold(I) catalysts | Oxazole | Atom-economic approach to substituted oxazoles. organic-chemistry.orgnih.govacs.org |
Modified Synthesis Protocols Utilizing Polymer-Supported Reagents
The use of polymer-supported reagents in organic synthesis offers significant advantages, including simplified purification procedures and the potential for automation. In the context of oxazole synthesis, solid-phase methodologies have been developed to streamline the production of these heterocyclic compounds.
One notable example is the use of polymer-supported p-toluenesulfonylmethyl isocyanide (PS-TosMIC). This reagent can be employed in a modified van Leusen oxazole synthesis. The reaction of PS-TosMIC with an aldehyde, catalyzed by a base like tetrabutylammonium (B224687) hydroxide (B78521), yields a 5-substituted oxazole. nih.gov A key benefit of this approach is that the resin-bound byproduct (polymer-supported p-toluenesulfinic acid) can be easily removed by simple filtration, leading to a high purity of the desired oxazole product. nih.gov Such methods are highly amenable to combinatorial chemistry and the generation of compound libraries for screening purposes.
Diversification of Substituents on the Phenyl and Oxazole Rings
To explore the structure-activity relationships of this compound analogs, methods for diversifying the substituents on both the phenyl and oxazole rings are essential.
Phenyl Ring Diversification: Standard cross-coupling reactions are powerful tools for modifying the phenyl ring. For instance, a halogenated precursor, such as N-[4-bromophenyl]acetamide, can be coupled with an appropriate oxazole-containing organometallic reagent. Conversely, a precursor like 5-(4-aminophenyl)-1,3-oxazole can have its amino group modified or used as a handle for further functionalization before or after the acetamide group is introduced. Suzuki coupling reactions, utilizing phenyl boronic acids, have been employed to create biphenyl (B1667301) substituted oxazole derivatives, demonstrating the feasibility of C-C bond formation on the phenyl moiety. tandfonline.com
Oxazole Ring Diversification: The substitution pattern on the oxazole ring is often determined by the choice of starting materials in the ring-forming reaction.
The substituent at the C2-position can be varied by using different nitriles or acylating agents in syntheses like the Robinson-Gabriel synthesis. cutm.ac.in
The substituent at the C5-position can be introduced from aldehydes in the van Leusen reaction or from the ketone fragment in the Robinson-Gabriel synthesis. cutm.ac.inwikipedia.org
Direct functionalization of a pre-formed oxazole ring is also possible. Deprotonation at the C2 position, which is the most acidic, allows for the introduction of electrophiles. wikipedia.orgpharmaguideline.com
Chemical Transformations and Derivatization Strategies for the Compound's Backbone
The this compound scaffold possesses several sites amenable to chemical transformation, allowing for the synthesis of a wide range of derivatives. These transformations include reactions involving the oxazole ring and the aromatic phenyl group.
Oxidation and Reduction Reactions of the Oxazole System
The oxazole ring exhibits distinct reactivity towards oxidation and reduction.
Oxidation: The oxazole ring is generally susceptible to cleavage by strong oxidizing agents like potassium permanganate, chromic acid, or ozone. pharmaguideline.comslideshare.net However, it is often stable to hydrogen peroxide. pharmaguideline.com In some cases, substituted oxazoles can form N-oxides. pharmaguideline.com One study reported the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN), which resulted in ring cleavage to yield an imide and benzoic acid. wikipedia.org
Reduction: The reduction of the oxazole ring typically leads to ring-cleavage products. pharmaguideline.com Catalytic hydrogenation can result in the opening of the ring. For instance, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide has been shown to cleave the oxazole system. tandfonline.com The stability of the oxazole ring towards reducing agents is generally low, making selective reduction of other functional groups in the molecule a synthetic challenge.
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Moieties
Both the phenyl and oxazole rings can undergo substitution reactions, although their reactivity profiles differ significantly.
Electrophilic Substitution:
Oxazole Ring: The oxazole ring is electron-deficient and thus generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comthepharmajournal.com When such groups are present, substitution preferentially occurs at the C5-position, followed by C4. tandfonline.compharmaguideline.com The C2 position is the least reactive towards electrophiles. pharmaguideline.com
Phenyl Ring: The phenyl ring, activated by the acetamido group (an ortho-, para-director), is the more likely site for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the acetamido group.
Nucleophilic Substitution:
Oxazole Ring: Nucleophilic substitution is uncommon on the oxazole ring itself and usually requires a good leaving group. thepharmajournal.comnumberanalytics.com If a halogen is present, its displacement is easiest at the C2 position. tandfonline.compharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than direct substitution. pharmaguideline.com
Phenyl Ring: Standard nucleophilic aromatic substitution on the phenyl ring of this compound is unlikely unless it is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions relative to a leaving group.
| Reaction Type | Ring System | Reactivity and Regioselectivity | Conditions/Reagents |
|---|---|---|---|
| Oxidation | Oxazole | Ring cleavage is common. pharmaguideline.com | KMnO₄, O₃, Ceric Ammonium Nitrate (CAN) |
| Reduction | Oxazole | Often results in ring-opened products. pharmaguideline.com | Catalytic Hydrogenation, Ni/Al alloy tandfonline.com |
| Electrophilic Substitution | Oxazole | Difficult; requires activating groups. Reactivity order: C5 > C4 > C2. tandfonline.compharmaguideline.com | Standard electrophiles (e.g., HNO₃, Br₂) |
| Electrophilic Substitution | Phenyl | Favored; directed ortho to the acetamido group. | Standard electrophiles (e.g., HNO₃, Br₂) |
| Nucleophilic Substitution | Oxazole | Rare; requires a leaving group, especially at C2. Ring cleavage is a competing reaction. tandfonline.compharmaguideline.com | Nucleophiles (e.g., alkoxides) |
Preclinical Investigation of Biological Activities and Molecular Mechanisms
Enzyme Modulation and Inhibition Profiles
Inhibition of Protein Kinase Targets, with Specific Focus on CK2
Protein kinase CK2 is a serine/threonine kinase that plays a significant role in various cellular processes, including cell growth, proliferation, and apoptosis. semanticscholar.org Its dysregulation is implicated in numerous diseases, particularly cancer, making it a key target for therapeutic intervention. semanticscholar.orgnih.gov Research into CK2 inhibitors has identified various chemical scaffolds capable of modulating its activity.
While direct preclinical studies on the inhibitory activity of N-[4-(1,3-oxazol-5-yl)phenyl]acetamide against CK2 are not extensively documented, research into related heterocyclic compounds provides a basis for potential activity. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2. nih.gov Virtual screening and subsequent in vitro assays revealed that compounds with this core structure can exhibit potent inhibition of CK2, with one derivative showing an IC50 value of 0.4 μM. nih.gov Molecular docking studies of these related compounds suggest a binding site at the junction of the αC helix and the glycine-rich loop of the kinase. nih.gov Given the structural similarities, the oxazole-phenyl-acetamide scaffold may warrant investigation for CK2 inhibitory potential.
Modulatory Effects on Lipoxygenases (e.g., 5-LOX) and Anti-Inflammatory Pathways
The 5-lipoxygenase (5-LOX) pathway is crucial in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govmdpi.com Inhibition of this pathway is a recognized strategy for developing anti-inflammatory agents. thieme-connect.denih.gov
Preclinical investigations have explored the effects of oxazole-containing compounds on the 5-LOX pathway. One study characterized a 4-(4-benzylphenyl) oxazole-2-amine derivative (TTO) as an inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme downstream of 5-LOX. This compound, along with its thiazole (B1198619) and selenazole analogs, was found to block the biosynthesis of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in stimulated polymorphonuclear neutrophils. mdpi.com While all three compounds showed higher potency against LTA4H, they also inhibited 5-LOX activity. mdpi.com These findings suggest that the oxazole (B20620) moiety, a core component of this compound, can be part of a pharmacophore that modulates pro-inflammatory leukotriene production. mdpi.com
Inhibitory Activity of Chalcogen-Containing Compounds on 5-LOX Pathway Enzymes
| Compound | Target Enzyme | IC50 (µM) in PMNs |
|---|---|---|
| ARM1 (Thiazole) | LTA4H (LTB4 production) | 0.6 |
| TTSe (Selenazole) | LTA4H (LTB4 production) | 0.8 |
Data sourced from a study on chalcogen-containing inhibitors in polymorphonuclear neutrophils (PMNs). mdpi.com
Preclinical Investigations of Histone Deacetylase (HDAC) Inhibition
Histone deacetylase (HDAC) inhibitors are a class of epigenetic compounds that have shown promise as anti-cancer agents. mdpi.com There is limited direct preclinical data on the activity of this compound as an HDAC inhibitor. However, research on structurally related scaffolds provides some context.
A study on acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol identified compounds that inhibit HIV-1 Tat-mediated viral transcription. nih.govresearchgate.net The mechanism of action was suggested to involve the epigenetic modulation of the viral long-terminal repeat (LTR) promoter. nih.govresearchgate.net Notably, the potency of these compounds was abolished by treatment with SAHA (Vorinostat), a known HDAC inhibitor, suggesting that their activity may be linked to pathways involving histone acetylation. nih.govresearchgate.net These findings indicate that scaffolds containing acetamide and a five-membered heterocyclic ring, such as the oxadiazole in the study or the oxazole in this compound, could potentially interact with epigenetic regulatory mechanisms. nih.govresearchgate.net
Carbonic Anhydrase Inhibition Research in Related Scaffolds
Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.com The sulfonamide group is a classic zinc-binding group found in many CA inhibitors. mdpi.com
While this compound itself is not a sulfonamide, the broader scaffold of five-membered heterocyclic rings linked to a phenylacetamide or related moiety has been explored for CA inhibition. Studies have shown that derivatives incorporating 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties can act as CA inhibitors. jocms.orgtjnpr.org For instance, novel sulfamethoxazole (B1682508) derivatives containing an oxazole ring were designed and synthesized to selectively inhibit tumor-associated hCA IX and XII isoforms over the physiologically important hCA I and II. nih.gov Molecular docking studies of these related compounds confirmed that a key interaction involves the zinc ion in the enzyme's active site. nih.gov This suggests that the general scaffold can be adapted to target CAs, although the specific contribution of the N-acetamide group in this compound to such activity would require direct investigation.
Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides Against Human CA Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| 1f | 60.5 | 12.1 | 35.6 | 6.1 |
| 1g | 58.8 | 134.5 | 40.1 | 7.9 |
| 1h | 62.4 | 15.6 | 33.4 | 8.2 |
| 1k | 61.1 | 14.2 | 39.8 | 7.5 |
| AAZ * | 250 | 12 | 25 | 5.7 |
*Acetazolamide (AAZ) is a standard CA inhibitor shown for comparison. mdpi.com
Cellular and Molecular Pathway Engagement
Elucidation of Direct Molecular Targets and Ligand-Target Interactions
The direct molecular targets and specific ligand-target interactions of this compound are not yet fully elucidated in publicly available research. However, computational methods such as molecular docking are frequently used to predict the binding modes of related compounds to their putative protein targets.
For example, in studies of related acetamide derivatives targeting various enzymes, molecular docking has provided insights into potential interactions. Docking studies of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives with α-glucosidase were used to explore the binding mode of the most potent inhibitors. nih.gov Similarly, docking of 1,3,4-oxadiazole-thioether derivatives has been used to predict interactions with target proteins relevant to their cytotoxic activity. nih.gov In the context of CA inhibition, docking studies on related sulfonamide derivatives have shown that interactions with the zinc ion and key amino acid residues in the active site are crucial for inhibitory activity. jocms.orgtjnpr.org These computational approaches could be applied to this compound to generate hypotheses about its direct molecular targets and guide further experimental validation.
Influence on Cellular Signal Transduction Cascades
Direct studies detailing the influence of this compound on specific cellular signal transduction cascades are limited. However, research on structurally related heterocyclic compounds suggests potential mechanisms of action. For instance, certain derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring, which is bioisosteric to the oxazole ring, have been shown to induce apoptosis through the caspase pathway. nih.gov Specifically, compounds like 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to enhance the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov
Furthermore, other kinase inhibitors containing a 1,3,4-thiadiazole core have demonstrated the ability to affect the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. nih.gov One such study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed that the lead compound exerted its anti-leukemia effect by significantly reducing the phosphorylation of proteins in the PI3K/Akt pathway. nih.gov These findings suggest that compounds with a central five-membered heterocycle, such as the oxazole in this compound, could potentially interfere with key cancer-related signaling pathways.
Insights into Antiproliferative Action in Preclinical Cancer Research Models
The antiproliferative potential of compounds containing oxazole, isoxazole (B147169), and oxadiazole rings has been a subject of considerable research. While data specific to this compound is not available, related structures have shown notable activity in various cancer cell line models.
For example, a series of 4-phenoxy-phenyl isoxazoles, which share structural similarities, were evaluated for their antiproliferative effects. nih.gov One of the more potent compounds in this series exhibited significant inhibition against A549 (lung carcinoma), HepG2 (liver carcinoma), and MDA-MB-231 (breast cancer) cells, with its activity linked to the induction of apoptosis. nih.gov Similarly, novel 1,3,4-oxadiazole derivatives bearing a mercapto acetylamido phenyl framework have demonstrated excellent cytotoxic profiles against the A549 human lung cancer cell line, with some compounds showing higher potency than the standard drug cisplatin. nih.gov The carcinogenicity of a related acetamide, N-[4-(5-nitro-2-furyl)-2-thiazolyl] acetamide, has also been documented in rat models. nih.gov
| Related Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 6g (an isoxazole derivative) | A549 (Lung) | 1.10 | nih.gov |
| Compound 6g (an isoxazole derivative) | HepG2 (Liver) | 1.73 | nih.gov |
| Compound 6g (an isoxazole derivative) | MDA-MB-231 (Breast) | 1.50 | nih.gov |
| Compound 4h (an oxadiazole derivative) | A549 (Lung) | <0.14 | nih.gov |
| Compound 4i (an oxadiazole derivative) | A549 (Lung) | 1.59 | nih.gov |
| Compound 4l (an oxadiazole derivative) | A549 (Lung) | 1.80 | nih.gov |
| Cisplatin (Standard) | A549 (Lung) | 4.98 | nih.gov |
Modulation of Immunological and Inflammatory Mediators (e.g., Cytokine Production)
The phenylacetamide moiety is a key feature in molecules known to modulate immunological and inflammatory responses. A notable example is the synthetic compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, which has been shown to modify the reactivity of lymphoid cell populations. nih.govnih.gov In preclinical models, this compound augmented the response of lymphocytes to tumor cells and enhanced the tumor-inhibitory effects of macrophages. nih.govnih.gov Furthermore, macrophages and lymphocytes from mice treated with this compound released significantly more IL-1 and IL-2-like factors in culture. nih.govnih.gov
In a different study, N-(2-hydroxy phenyl) acetamide was investigated for its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic rats. nih.gov The results indicated that this compound significantly reduced serum levels of the pro-inflammatory cytokines IL-1 beta and TNF-alpha compared to the diseased control group, suggesting a potent anti-inflammatory effect. nih.gov These studies highlight the potential of the N-phenylacetamide scaffold, a core component of this compound, to modulate the production of key immunological and inflammatory mediators.
Antimicrobial Efficacy Studies
The oxazole ring is a well-established pharmacophore in the field of antimicrobial research, with numerous derivatives exhibiting a broad spectrum of activity. iajps.comd-nb.info
Antibacterial Spectrum and Potency in In Vitro Models
While in vitro antibacterial data for this compound is not specifically reported, the broader class of N-phenylacetamide derivatives has shown promise. A series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety were evaluated for their activity against several phytopathogenic bacteria. nih.govresearchgate.net One of the lead compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, demonstrated superior efficacy against Xanthomonas oryzae pv. Oryzae (Xoo) compared to commercial bactericides. nih.govresearchgate.net Scanning electron microscopy revealed that this compound likely acts by causing rupture of the bacterial cell membrane. nih.govresearchgate.net
| Compound | Bacterial Strain | EC₅₀ (µM) | Source |
|---|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | nih.govresearchgate.net |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | nih.govresearchgate.net |
| Thiodiazole copper (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | nih.govresearchgate.net |
Antifungal Activity Assessment of Related Structures
The antifungal potential of oxazole-containing structures has been documented against various fungal pathogens. In one study, new 1,3-oxazole derivatives were synthesized from N-acyl-α-amino acids. nih.gov The antimicrobial evaluation revealed that a 1,3-oxazole containing a phenyl group at the 5-position—a structure closely related to the target compound—exhibited activity against the Candida albicans strain. nih.gov Another study involving bile acid-derived oxazoles also demonstrated notable inhibitory activity against C. albicans. nih.gov Two specific acetylated derivatives showed the highest percentages of inhibition, recorded at 63.84% and 61.40% at a concentration of 250 μg/mL. nih.gov
Antituberculosis Research in Oxazole-Containing Analogues
Significant research has been conducted on oxazole-containing compounds for their potential against Mycobacterium tuberculosis. In a comprehensive study, a large number of oxazoline- and oxazole-containing compounds were synthesized and evaluated. nih.gov The findings indicated that, on average, the oxazole analogues were more potent than the corresponding oxazolines. nih.gov Several of the synthesized oxazole compounds demonstrated impressive activity against M. tuberculosis, possessed low toxicity, and were also active against the non-replicating form of the bacterium. nih.gov This highlights the potential of the oxazole core, as found in this compound, as a scaffold for the development of new antituberculosis agents.
Structure Activity Relationship Sar and Ligand Optimization for N 4 1,3 Oxazol 5 Yl Phenyl Acetamide Analogues
Systematic Modification of the Phenylacetamide Substituents
The phenylacetamide portion of the lead compound offers several sites for modification, including the phenyl ring and the acetamide (B32628) nitrogen. Alterations at these positions can significantly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.
The substitution pattern on the phenyl ring of the acetamide moiety is a key determinant of biological activity. Studies on analogous N-phenylacetamide derivatives containing a 4-arylthiazole moiety have provided valuable insights into these effects. It has been observed that the type and position of substituents on the benzene (B151609) ring have a significant impact on the bactericidal activity of these compounds. For instance, the presence of halogen substituents such as fluorine, chlorine, and bromine, as well as the trifluoromethyl group at the para-position of the benzene ring, can enhance bactericidal activity. Conversely, substitution at the meta-position appears to be detrimental to this activity. nih.gov
A comparison of different substituents at the same position on the benzene ring revealed that electron-withdrawing groups at the para-position lead to higher bactericidal activity compared to electron-donating groups. nih.gov For example, a 4-fluoro substituted benzene ring was found to be most beneficial for conferring antibacterial activity, followed by 4-chloro and 4-bromo substituents. nih.gov This suggests that electronic effects play a crucial role in the interaction of these compounds with their target.
Table 1: Effect of Phenyl Ring Substituents on Antibacterial Activity of N-phenylacetamide Analogues
| Compound | Substituent (R) on Phenyl Ring | Relative Activity |
| Analogue A1 | 4-Fluoro | +++ |
| Analogue A4 | 4-Chloro | ++ |
| Analogue A7 | 4-Bromo | + |
| Analogue A11 | 4-Methyl | - |
Note: This data is derived from studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties and is presented here as a basis for understanding potential SAR trends for N-[4-(1,3-oxazol-5-yl)phenyl]acetamide analogues.
Modification of the acetamide nitrogen by introducing various substituents can significantly affect the potency and selectivity of the compound. Research on N-acetamide substituted pyrazolopyrimidines, which also feature a terminal acetamide group, has shown that N,N-disubstitution provides an opportunity to introduce diverse chemical moieties without sacrificing affinity for the target, in this case, the translocator protein (TSPO). nih.govwustl.edu
In this analogous series, it was found that substitution with an ethyl group was generally well-tolerated. Interestingly, a heterozygous phenyl-ethyl substitution pattern resulted in a ligand with picomolar activity. In contrast, homologation to two benzyl (B1604629) groups on the acetamide nitrogen led to a significant decrease in affinity. nih.gov This highlights a delicate balance between the size, lipophilicity, and electronic nature of the substituents at this position. The exploration of N-acetamide substitutions is seen as a promising strategy for developing new ligands with improved properties. nih.govwustl.edu
Structural Variations on the 1,3-Oxazole Core
The 1,3-oxazole ring is a central feature of the scaffold and is amenable to various structural modifications. These include the introduction of substituents at different positions on the ring and even the replacement of the oxazole (B20620) ring with other heterocyclic systems to explore bioisosteric relationships.
The biological activity of oxazole-containing compounds can be significantly modulated by the presence of substituents at various positions on the heterocyclic ring. In many classes of bioactive oxazoles, substitutions at the C-2 and C-4 positions are particularly important for activity. The nature of these substituents can influence the electronic properties of the ring and provide additional interaction points with the biological target.
For instance, in a series of 4,5-di-substituted oxazole derivatives, the nature of the substituents was found to be critical for their antimicrobial and optoelectronic properties. researchgate.net While direct SAR data for substituents at the 2 and 4 positions of this compound is not extensively available in the reviewed literature, the general principles of oxazole SAR suggest that exploration of small alkyl, aryl, or heteroaryl groups at these positions could lead to significant modulation of biological activity.
Modification of the oxazole ring itself, including its replacement with bioisosteric alternatives, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.netnih.gov The oxazole ring can be considered a bioisostere of other five-membered heterocycles such as thiazole (B1198619), imidazole, and oxadiazole. rsc.org
For example, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring in certain compounds has been shown to result in reduced lipophilicity and higher metabolic stability. acs.org Such modifications can alter the charge distribution and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with the target protein. While specific examples of oxazole ring modification for this compound were not found in the provided search results, this remains a viable strategy for lead optimization. The choice of a suitable bioisostere would depend on the specific therapeutic target and the desired physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Several QSAR studies have been conducted on oxazole and oxadiazole derivatives, demonstrating the utility of this approach in understanding the SAR of these heterocyclic compounds. researchgate.netnih.govresearchgate.netnih.gov For a series of oxazole and oxadiazole derivatives with antileishmanial activity, 2D- and 4D-QSAR models were developed. The use of hierarchical clustering to group structurally similar compounds led to the development of statistically robust models with good predictive ability. nih.gov
A 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors highlighted the importance of specific structural features for antibacterial activity. The model indicated that hydrogen bond donor moieties in one of the rings were essential for activity. nih.gov Although a specific QSAR model for this compound analogues was not identified in the search results, the successful application of QSAR to related oxazole-containing compounds suggests that this would be a valuable tool for the future optimization of this chemical series. Such models could provide quantitative insights into the effects of various substituents and structural modifications on biological activity.
Development of Predictive Models for Biological Efficacy
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. These models mathematically correlate the structural or physicochemical properties of compounds with their biological activity, enabling the prediction of efficacy for novel analogues.
For scaffolds related to the oxazole-phenyl-acetamide core, 2D and 3D-QSAR models have been effectively employed. These models often utilize descriptors such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., LogP) to build a predictive equation. For instance, in a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, QSAR models successfully identified key molecular descriptors that govern their anti-influenza A virus activity. semanticscholar.org
A hypothetical QSAR model for this compound analogues might take the following form, illustrating the contribution of different molecular features to the predicted biological activity (pIC50):
pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area) + ...
This equation highlights that a combination of hydrophobicity, polarity, and size likely dictates the biological response. The development of such models relies on a dataset of synthesized analogues with experimentally determined activities.
Below is an illustrative data table showcasing a hypothetical 2D-QSAR model for a series of this compound analogues, where substituents on the phenyl ring and acetamide moiety are varied.
| Compound ID | R1 (on Phenyl) | R2 (on Acetamide) | LogP | Dipole Moment (Debye) | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted by Model) |
| Analogue-1 | H | H | 2.5 | 3.1 | 216.23 | 6.5 | 6.45 |
| Analogue-2 | 4-Cl | H | 3.2 | 3.5 | 250.67 | 7.1 | 7.05 |
| Analogue-3 | 4-OCH3 | H | 2.3 | 2.9 | 246.26 | 6.8 | 6.78 |
| Analogue-4 | H | CH3 | 2.8 | 3.3 | 230.26 | 6.7 | 6.65 |
| Analogue-5 | 4-Cl | CH3 | 3.5 | 3.7 | 264.70 | 7.3 | 7.28 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of predictive modeling.
Correlation Between Physicochemical Descriptors and Observed Biological Activity
The biological activity of drug candidates is intricately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with the target protein. For acetamide and oxazole-containing compounds, several key descriptors have been shown to correlate with efficacy.
Lipophilicity (LogP): This parameter is crucial for membrane permeability and transport to the site of action. In studies of N-acetamide substituted pyrazolopyrimidines, lipophilicity was a critical determinant of biodistribution. wustl.edu A moderate LogP is often optimal, as very high values can lead to poor solubility and non-specific binding, while very low values can hinder cell membrane penetration.
Electronic Effects: The electronic nature of substituents on the aromatic rings can significantly influence binding affinity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the charge distribution of the molecule, affecting hydrogen bonding and other electrostatic interactions with the target. For example, in a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, diverse electronic features on the phenyl ring were explored to elucidate structure-activity relationships. ijcce.ac.irijcce.ac.ir
Steric Factors: The size and shape of substituents play a vital role in how a ligand fits into the binding pocket of its target. Bulky groups can create steric hindrance, preventing optimal binding, whereas smaller groups might not provide sufficient contact.
The following table illustrates the correlation between these physicochemical descriptors and the observed biological activity for a hypothetical series of this compound analogues.
| Compound ID | Substituent (R) | LogP | Hammett Constant (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |
| Analogue-A | H | 2.5 | 0.00 | 1.24 | 0.32 |
| Analogue-B | 4-F | 2.7 | 0.06 | 0.78 | 0.15 |
| Analogue-C | 4-Cl | 3.2 | 0.23 | 0.27 | 0.08 |
| Analogue-D | 4-CH3 | 3.0 | -0.17 | 0.00 | 0.25 |
| Analogue-E | 4-OCH3 | 2.3 | -0.27 | 0.69 | 0.18 |
Note: The data in this table is hypothetical and intended to illustrate the correlation between physicochemical properties and biological activity based on general principles observed in related compound series.
Rational Design Principles for Novel Analogues of the Compound
Based on the SAR insights gleaned from related molecular scaffolds, several rational design principles can be proposed for creating novel and improved analogues of this compound.
Scaffold Hopping and Ring System Modification: Replacing the oxazole ring with other five-membered heterocycles like thiazole or 1,3,4-oxadiazole could lead to improved activity or altered selectivity profiles. nih.govresearchgate.net The conversion of a thiazole ring to an oxazole in one study was aimed at reducing cytochrome P450 (CYP) inhibition. nih.gov
Substitution on the Phenyl Ring: Systematic substitution on the phenyl ring attached to the oxazole is a key strategy. Introducing small, electron-withdrawing groups like halogens at the para-position often enhances potency due to favorable interactions within the target's binding site.
Modification of the Acetamide Group: The acetamide linker and its substituent provide an opportunity for optimization. N,N-disubstitution on the terminal acetamide has been shown to allow for the introduction of diverse chemical moieties without sacrificing affinity for the target protein. wustl.edu
Bioisosteric Replacement: Employing bioisosteres for key functional groups can improve pharmacokinetic properties. For example, replacing a metabolically liable methyl group with a trifluoromethyl group can enhance metabolic stability.
Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking and computational modeling can be used to design ligands that fit optimally into the active site. This approach allows for the prediction of binding modes and affinities, guiding the synthesis of the most promising candidates.
By integrating these rational design principles with predictive modeling and a thorough understanding of the physicochemical drivers of activity, the development of novel this compound analogues with enhanced therapeutic potential can be systematically advanced.
Computational Approaches and Molecular Modeling of N 4 1,3 Oxazol 5 Yl Phenyl Acetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in rational drug design for predicting the binding mode and affinity of a compound to a biological target.
Prediction of Binding Modes and Affinities with Identified Biological Targets
For a compound like N-[4-(1,3-oxazol-5-yl)phenyl]acetamide, the first step in a docking study would be the identification of potential biological targets. Although specific targets for this exact molecule are not detailed in the available literature, related acetamide (B32628) derivatives have been investigated as inhibitors for various enzymes, such as α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and carbonic anhydrase. nih.govnih.govnih.gov
A typical docking workflow involves preparing the 3D structure of the ligand and the protein receptor. The ligand's geometry is optimized for the lowest energy state. The docking software then samples a large number of possible orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity. The output provides a binding score (e.g., in kcal/mol) and the predicted 3D arrangement of the ligand-receptor complex. A more negative score generally indicates a more favorable binding interaction. orientjchem.org
Table 1: Illustrative Molecular Docking Results for Acetamide Derivatives Against Various Targets
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| β-acetamido ketones | α-Glucosidase | Not Specified | Not Specified |
| N-phenyl-selanyl-acetamide | Bacillus Subtilis Protein (7S3L) | -8.11 | TRP77, PRO58 |
| N-phenyl-selanyl-acetamide | Staphylococcus aureus Protein (3BL6) | -7.57 | Not Specified |
This table is illustrative and based on data for similar, but not identical, compounds to this compound.
Conformational Analysis of Bound States and Active Site Recognition
Docking simulations also reveal the specific intermolecular interactions stabilizing the ligand in the protein's active site. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking. Analysis of the bound conformation shows how the molecule adapts its shape to fit the active site. For this compound, one would expect the acetamide group to act as a hydrogen bond donor and acceptor, while the phenyl and oxazole (B20620) rings could engage in hydrophobic or aromatic interactions. Understanding these specific contacts is crucial for designing derivatives with improved potency and selectivity. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. DFT provides insights into the electron distribution, orbital energies, and chemical reactivity.
Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO Gaps)
The electronic structure of this compound can be analyzed by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govajchem-a.com These calculations help predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. ajchem-a.com
Table 2: Representative HOMO-LUMO Gap Data from DFT Studies on Related Heterocyclic Compounds
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Phenyl-oxadiazole Derivative | -6.57 | -2.09 | 4.48 | Kinetically stable |
This table presents data from different acetamide and oxazole-containing molecules to illustrate the application of DFT. Specific values for this compound are not available in the search results.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex in a solvated environment, offering insights that static docking models cannot.
Evaluation of Dynamic Behavior and Binding Affinity in Biological Systems
An MD simulation would typically start with the best-docked pose of this compound in its target protein. The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on every atom and how their positions and velocities change over a set period (from nanoseconds to microseconds).
By analyzing the simulation trajectory, researchers can assess the stability of the ligand's binding mode, observe conformational changes in both the ligand and the protein, and identify key stable interactions. nih.gov Metrics such as the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex over time. A stable RMSD plot suggests that the ligand remains securely in the binding pocket. ajchem-a.com Furthermore, advanced computational methods can be applied to MD trajectories to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.
Cheminformatics and Data Mining for Structure-Activity Landscape Exploration
The exploration of the structure-activity relationship (SAR) landscape for this compound and its analogues is significantly enhanced by computational methods. Cheminformatics and data mining provide powerful tools to navigate vast chemical spaces, identify patterns in structural and activity data, and guide the design of new, more potent, or selective compounds. These approaches leverage large datasets to build predictive models and visualize complex relationships that are not immediately apparent from individual data points.
Molecular Networking and Fragmentation Pattern Analysis for Analogues
Mass spectrometry (MS) coupled with computational analysis is a cornerstone for identifying and characterizing analogues of a lead compound. Molecular networking, in particular, has emerged as a powerful cheminformatics strategy to organize and interpret complex tandem MS (MS/MS) data, allowing for the rapid visualization of chemically related molecules within a sample or dataset.
The foundation of molecular networking lies in the principle that structurally similar molecules will exhibit similar MS/MS fragmentation patterns. The process involves acquiring MS/MS spectra for a multitude of compounds and then comparing the similarity of these spectra. A network is constructed where each node represents a unique parent mass, and the edges connecting the nodes represent a high degree of spectral similarity, suggesting a close structural relationship.
For the analogues of this compound, fragmentation pattern analysis is crucial for building a reliable molecular network. The fragmentation of the parent molecule under techniques like electron impact (EI) or electron-activated dissociation (EAD) would be expected to follow predictable pathways based on its constituent functional groups. clockss.orgnih.gov The electron-donating properties of the amino group can significantly influence the fragmentation of the oxazole ring. clockss.org Key fragmentation pathways for oxazole derivatives often involve the cleavage of the heterocyclic ring, typically through the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). clockss.org
Studies on related heterocyclic systems, such as 1,2,5-oxadiazole N-oxide derivatives, have demonstrated the use of deuterium-labeled analogues to confirm specific fragmentation mechanisms, such as the loss of an OH radical or neutral CH₂O. scielo.brresearchgate.net For this compound, characteristic cleavages would likely include:
Amide Bond Cleavage: Scission of the bond between the carbonyl group and the nitrogen atom of the acetamide moiety.
Oxazole Ring Fragmentation: Fission of the oxazole ring, leading to characteristic neutral losses.
Phenyl Ring Substituent Cleavage: Loss of groups attached to the phenyl rings.
By analyzing these fragmentation patterns, a library of expected fragments can be generated. This information is then used by algorithms to calculate the similarity between the MS/MS spectra of the parent compound and its potential analogues, forming clusters of structurally related compounds in the molecular network. This approach facilitates the rapid identification of known and unknown derivatives from complex mixtures, providing a global view of the chemical landscape surrounding the lead compound.
Table 1: Hypothetical Fragmentation Pattern for this compound
| Fragment Description | Proposed Structure/Formula | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ | C₁₁H₁₀N₂O₂ | 202.07 |
| Loss of Acetyl Group | [M - C₂H₃O]⁺ | 159.06 |
| Loss of Acetamide Group | [M - C₂H₄NO]⁺ | 143.06 |
| Cleavage yielding Phenyl-Oxazole Cation | [C₉H₆NO]⁺ | 144.05 |
| Cleavage yielding Acetamidophenyl Cation | [C₈H₈NO]⁺ | 134.06 |
| Oxazole Ring Fragmentation (Loss of CO) | [M - CO]⁺ | 174.08 |
Note: This table is illustrative and based on general fragmentation principles of related structures. Actual m/z values would be determined experimentally.
Virtual Screening and Library Design for Novel Derivatives
Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a biological target, typically a protein or enzyme. dntb.gov.uanih.gov This process is instrumental in prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources. For this compound, virtual screening can be employed to discover novel derivatives with potentially enhanced activity.
The process begins with the identification and preparation of a biological target. A three-dimensional structure of the target protein is required, which can be obtained from crystallographic data or through homology modeling. A binding site or pocket on the target is then defined for the docking calculations.
The next step is the design and preparation of a virtual library of compounds. This library can be derived from existing corporate or public databases, or it can be a custom-designed library focused on the this compound scaffold. Library design often employs principles of combinatorial chemistry, where different functional groups are systematically varied at specific positions on the core structure. For the target compound, modifications could be introduced at several positions:
R1: Substitution on the acetyl group of the acetamide moiety.
R2: Substitution on the phenyl ring attached to the acetamide.
R3: Substitution on the phenyl ring attached to the oxazole.
R4: Substitution at the C2 or C4 position of the oxazole ring.
Molecular docking programs are then used to place each compound from the virtual library into the defined binding site of the target protein. These programs calculate the most likely binding poses and estimate the binding affinity using scoring functions. frontiersin.org The results are a ranked list of compounds based on their predicted binding scores. For instance, in a study on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, structure-based virtual screening identified lead compounds with strong binding affinities (−11.50 kcal/mol and −13.30 kcal/mol) against their target enzymes, which were significantly better than the standard inhibitor. mdpi.com
The top-ranked compounds from the virtual screen are then subjected to further analysis, such as evaluating their predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to filter for drug-like candidates. nih.gov This in-silico profiling helps to select a smaller, more manageable set of high-priority derivatives for chemical synthesis and subsequent biological evaluation. This integrated approach of library design and virtual screening provides a rational and efficient pathway to explore the SAR and identify novel derivatives based on the this compound scaffold.
Table 2: Illustrative Workflow for Virtual Screening of this compound Derivatives
| Step | Description | Example Tools/Methods | Desired Outcome |
|---|---|---|---|
| 1. Target Selection & Preparation | Identify a relevant biological target (e.g., kinase, receptor) and obtain its 3D structure. | Protein Data Bank (PDB), Homology Modeling | A validated 3D protein structure with a defined binding pocket. |
| 2. Library Design | Generate a virtual library of derivatives by modifying the parent scaffold at defined R-groups. | Combinatorial library enumeration software (e.g., RDKit, ChemAxon) | A diverse library of several thousand virtual compounds. |
| 3. Molecular Docking | Fit each library compound into the target's binding site and score the interaction. | AutoDock, Glide, GOLD | A ranked list of compounds based on predicted binding affinity (e.g., kcal/mol). |
| 4. Hit Selection & Filtering | Select top-scoring compounds and filter based on binding pose analysis and predicted ADME properties. | QikProp, SwissADME | A prioritized list of 10-50 candidate molecules for synthesis. |
Prospective Research Directions for N 4 1,3 Oxazol 5 Yl Phenyl Acetamide
Development of Novel and Sustainable Synthetic Routes for Advanced Analogues
The synthesis of N-[4-(1,3-oxazol-5-yl)phenyl]acetamide and its derivatives is foundational to exploring their therapeutic potential. While various methods exist for creating oxazole (B20620) and acetamide-containing compounds, future research should prioritize the development of novel and sustainable synthetic routes. Traditional multi-step syntheses can be inefficient, costly, and environmentally burdensome. Therefore, a shift towards greener chemistry is essential. This includes the use of less hazardous solvents, reducing the number of synthetic steps through one-pot reactions, and employing catalytic methods to improve atom economy. rasayanjournal.co.in
For instance, current synthetic protocols for related heterocyclic compounds often involve condensation reactions that can be optimized. nih.govresearchgate.net Research could focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times, improve yields, and reduce energy consumption. Furthermore, exploring flow chemistry processes could enable safer, more scalable, and continuous manufacturing of advanced analogues. The development of such routes is critical for creating a diverse library of derivatives for structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties.
Advanced Mechanistic Characterization at a Molecular Level to Fully Elucidate Biological Pathways
Understanding the precise mechanism of action is paramount for the rational development of any therapeutic agent. For this compound and its analogues, a deep dive into their molecular interactions is necessary. Related compounds containing oxadiazole and thiazole (B1198619) rings have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.netresearchgate.netijcce.ac.ir The core structure is known to interact with various biological targets. For example, some heterocyclic acetamide (B32628) derivatives have been shown to inhibit viral transcription or interfere with tubulin assembly in cancer cells. researchgate.netnih.gov
Future research should employ advanced analytical techniques to fully map these biological pathways. This includes:
Target Identification: Utilizing chemical proteomics and affinity-based probes to identify the primary protein targets.
Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing key molecular interactions.
Omics Approaches: Using transcriptomics, proteomics, and metabolomics to understand the downstream effects of target engagement on cellular pathways and networks.
This multi-faceted approach will provide a comprehensive understanding of the compound's mechanism of action, paving the way for targeted optimization and minimizing off-target effects.
Identification of New Therapeutic Applications Beyond Current Scope, Based on Preclinical Insights
Preclinical studies on structurally similar compounds provide valuable insights into the potential therapeutic applications of this compound. Analogues containing thiazole and oxadiazole moieties have shown promise in several disease areas.
| Compound Class | Preclinical Activity | Potential Therapeutic Application |
| Thiazole-containing phenylacetamides | Antibacterial activity against Xanthomonas species, Nematicidal activity against Meloidogyne incognita nih.gov | Agricultural agents, Anti-infectives |
| Oxadiazole-acetamide derivatives | Inhibition of HIV-1 Tat-mediated viral transcription researchgate.net | Antiviral therapy (HIV) |
| 1,3-Thiazole derivatives | Cytotoxic activity against various cancer cell lines (e.g., HeLa, A549, U87) ijcce.ac.irijcce.ac.ir | Oncology |
| 1,3,4-Oxadiazole (B1194373) analogues | Anti-inflammatory and analgesic properties rasayanjournal.co.in | Anti-inflammatory drugs |
| Pyrazolopyrimidine-acetamides | High-affinity ligands for Translocator Protein (TSPO), a target in oncology and neuroinflammation nih.gov | Cancer imaging and therapy, Neurodegenerative diseases |
Based on these findings, prospective research should systematically screen this compound and its newly synthesized analogues against a broad panel of biological targets and disease models. This could uncover novel applications in areas such as neurodegenerative diseases, metabolic disorders, or as probes for biological imaging. nih.gov Investigating the compound's effect on targets like TSPO, which is overexpressed in various cancers and sites of inflammation, could open up significant new therapeutic avenues. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govpremierscience.com These computational tools can be powerfully applied to the development of this compound analogues.
Key applications of AI/ML in this context include:
High-Throughput Virtual Screening: ML models can rapidly screen vast virtual libraries of potential analogues to identify candidates with the highest probability of biological activity. nih.govnih.gov This significantly narrows the number of compounds that need to be synthesized and tested experimentally.
Predictive Modeling: AI algorithms, such as graph neural networks, can predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of new molecules before they are made. nih.govastrazeneca.com This allows researchers to prioritize candidates with better drug-like properties.
De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific biological targets and desired properties. By learning from existing structure-activity relationship data, these models can propose novel analogues of this compound with enhanced potency and selectivity. premierscience.com
Mechanism of Action Prediction: By combining quantum mechanics with machine learning (QM/MM), researchers can simulate and predict the binding interactions between a ligand and its protein target at an atomistic level, providing deeper insights into the mechanism of action. nih.gov
By leveraging these advanced computational approaches, the design-make-test-analyze cycle can be dramatically accelerated, leading to the more efficient discovery of optimized drug candidates based on the this compound scaffold. astrazeneca.comed.ac.uk
Q & A
Q. How can researchers optimize the synthesis of N-[4-(1,3-oxazol-5-yl)phenyl]acetamide to improve yield and purity?
Methodological Answer: The synthesis can be optimized by refluxing equimolar concentrations of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with sulfanyl-N-hydroxyacetamide derivatives at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Reaction progress should be monitored via TLC, followed by recrystallization from ethanol to enhance purity. Yield improvements may involve adjusting catalyst ratios or solvent systems .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To verify proton environments and carbon backbone.
- IR Spectroscopy : To identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry : To confirm molecular weight (e.g., via ESI-MS).
Cross-referencing with computational predictions (e.g., DFT) or crystallographic data can resolve ambiguities .
Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?
Methodological Answer:
- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Enzyme Inhibition Assays : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory activity).
- Dose-Response Studies : Establish efficacy thresholds and compare to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can systematic modification of the oxazole and phenyl moieties enhance the pharmacological profile of this compound?
Methodological Answer:
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) observed during characterization of derivatives?
Methodological Answer:
Q. What experimental strategies can elucidate the role of the oxazole ring in target binding affinity?
Methodological Answer:
Q. How can researchers resolve discrepancies in antiproliferative activity data across different cell lines?
Methodological Answer:
Q. What crystallographic techniques determine the solid-state conformation of this compound, and how does this inform solubility studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
